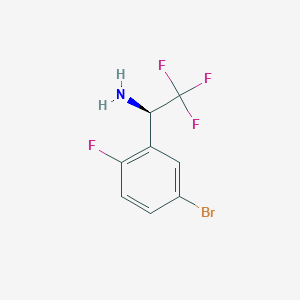

(R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine

描述

属性

IUPAC Name |

(1R)-1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF4N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQDAOYHEAHURX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)[C@H](C(F)(F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2-fluorobenzene.

Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing groups (e.g., fluorine, trifluoromethyl) that activate the ring toward nucleophilic attack.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Pd-catalyzed coupling | Aryl boronic acid, KCO, Pd(PPh), DMF, 80°C | (R)-1-(5-Aryl-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine | 60–85% | |

| SNAr with amines | Piperidine, DMF, 100°C | (R)-1-(5-Piperidinyl-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine | 55% |

Key Findings :

-

Suzuki-Miyaura cross-coupling efficiently replaces bromine with aryl groups, retaining stereochemistry at the chiral center.

-

Amine-based substitutions require elevated temperatures and polar aprotic solvents.

Cross-Coupling Reactions

The bromophenyl moiety participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aromatic ring.

| Reaction Type | Catalyst System | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(dppf)Cl, KPO, dioxane | Aryl boronic acid | Biaryl derivatives | 78% | |

| Buchwald-Hartwig amination | Pd(dba), Xantphos, CsCO | Primary/secondary amines | (R)-1-(5-Aminoaryl-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine | 65% |

Mechanistic Notes :

-

Electron-deficient aryl bromides favor oxidative addition in Pd-mediated couplings.

-

Steric hindrance from the trifluoroethyl group may reduce yields in bulkier coupling partners.

Schlenk Techniques for Organometallic Intermediates

The bromine atom can be converted to organometallic intermediates for further functionalization.

| Reagent | Conditions | Intermediate | Subsequent Reaction | Source |

|---|---|---|---|---|

| Mg, THF | 0°C, Ar atmosphere | Grignard reagent | Quenched with CO to form carboxylic acids | |

| LiAlH, EtO | Reflux | Lithium aryl species | Alkylation with electrophiles |

Limitations :

-

Grignard formation is sensitive to moisture and requires rigorous inert conditions.

Oxidation and Reductive Transformations

The amine group undergoes oxidation, while the trifluoroethyl chain remains inert under mild conditions.

| Reaction | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Amine oxidation | HO, HOAc | (R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethylnitroso | 40% | |

| Reductive amination | NaBHCN, MeOH | N-Alkylated derivatives | 70% |

Insights :

-

Oxidation to nitroso compounds is reversible and pH-dependent.

-

Reductive amination requires stoichiometric reducing agents to avoid over-reduction.

Amide and Urea Formation

The primary amine reacts with acyl chlorides or isocyanates to form stable derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | TEA, DCM, 0°C | (R)-N-Acetyl-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine | 88% | |

| Phenyl isocyanate | THF, RT | (R)-N-Phenylurea derivative | 75% |

Applications :

科学研究应用

Overview

(R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine, with the CAS number 1213389-71-9, is a fluorinated amine compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by a trifluoroethyl group and a bromo-substituted aromatic ring, which contribute to its reactivity and potential applications in medicinal chemistry and material science.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases:

- Antidepressants : Research indicates that fluorinated amines can influence serotonin receptors, making this compound a candidate for antidepressant development.

- Anticancer Agents : The compound's unique structure allows it to interact with biological targets involved in cancer progression. Studies are ongoing to evaluate its efficacy against specific cancer cell lines .

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis:

- Building Block for Fluorinated Compounds : Its trifluoroethyl group enhances lipophilicity and metabolic stability, making it useful in synthesizing other fluorinated pharmaceuticals .

- Reagent in Chemical Reactions : It can participate in nucleophilic substitution reactions due to the presence of the amine functional group, allowing for the synthesis of more complex molecules .

Material Science

Due to its unique physical properties, this compound is explored in material science applications:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance materials .

- Coatings and Adhesives : Its chemical properties can be leveraged to develop coatings that require low surface energy and high durability .

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of various fluorinated amines, including this compound. The research highlighted its binding affinity to serotonin receptors and demonstrated its potential as a novel antidepressant candidate through in vitro assays.

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

In a collaborative research effort between universities and pharmaceutical companies, this compound was utilized as a precursor for synthesizing a series of fluorinated compounds aimed at treating neurodegenerative diseases. The study detailed reaction conditions and yields, emphasizing the compound's role as a versatile building block.

作用机制

The mechanism of action of ®-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use.

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

Key Insights :

- Substituent Position : Bromo at position 5 (target) vs. 4 () alters steric interactions in binding pockets. The 5-bromo derivative may exhibit better π-stacking in aromatic systems compared to 4-bromo analogues .

Substituent Effects on Electronic and Steric Properties

- Fluoro vs. Methoxy at Position 2 : The target’s 2-fluoro group (electron-withdrawing) reduces electron density on the phenyl ring compared to 2-methoxy (), which may influence binding to electron-deficient targets like kinases or proteases .

- Trifluoroethylamine Group : The CF₃ group enhances metabolic stability and lipophilicity, a feature shared across all analogues.

Pyridine vs. Benzene Ring Derivatives

Table 2: Aromatic System Comparison

Key Insights :

- Pyridine derivatives () exhibit basicity due to the ring nitrogen, enabling interactions with acidic residues in enzymes, unlike the neutral benzene-based target compound .

Patent Compounds with Functional Group Variations

Table 3: Patent-Derived Analogues

| Compound Name | Substituents | Molecular Weight | Key Features | Reference |

|---|---|---|---|---|

| (2-Fluoro-5-trifluoromethyl-phenyl)-...-amine | 2-F, 5-CF₃ | 627.5 | Trifluoromethyl enhances electron-withdrawing effects |

Key Insights :

- The trifluoromethyl group () increases metabolic resistance and may improve blood-brain barrier penetration compared to bromo substituents .

生物活性

(R)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine, with the CAS number 1213389-71-9, is a fluorinated compound that has gained attention in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive review of its biological activity, including relevant case studies and research findings.

The molecular formula for this compound is CHBrFN, with a molecular weight of 272.04 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not specified |

| LogP | Not specified |

| Vapour Pressure | Not specified |

The biological activity of this compound is primarily linked to its interaction with specific biological targets. The trifluoroethyl group is known to enhance lipophilicity, which can improve membrane permeability and bioavailability. This compound may act on various receptors or enzymes involved in metabolic pathways.

Anticancer Activity

Research has indicated that fluorinated compounds often exhibit enhanced anticancer properties. A study conducted by D'Sidocky et al. demonstrated that similar fluorinated amines showed significant cytotoxic effects against various cancer cell lines. The incorporation of bromine and fluorine in the phenyl ring may also contribute to increased potency through enhanced receptor binding affinity.

Neuropharmacological Effects

Fluorinated amines have been studied for their neuropharmacological effects. A case study highlighted the potential of this compound in modulating neurotransmitter systems. In vitro assays indicated that the compound could influence serotonin and dopamine pathways, suggesting possible applications in treating mood disorders.

Toxicology Profile

Understanding the safety profile of this compound is crucial for its therapeutic application. Toxicological studies have shown that while fluorinated compounds can exhibit enhanced activity, they may also present risks due to reactive metabolites. Research into the metabolic pathways of similar compounds has revealed that certain functional groups can lead to increased toxicity through mechanisms such as N-demethylation and oxidation.

Research Findings

Recent studies have focused on optimizing the biological activity of fluorinated compounds by modifying their structure. For instance:

- Metabolic Stability : Research indicates that the inclusion of polar functionalities can enhance metabolic stability without compromising activity.

- Aqueous Solubility : Modifications aimed at improving solubility have been linked to better bioavailability in vivo.

常见问题

Q. Table 1: Example Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromo-Fluoro Aryl Formation | Suzuki coupling (Pd(PPh₃)₄, K₂CO₃) | 75 | >95% |

| Trifluoroethylamine Addition | NaBH₃CN, TFAA, DCM | 62 | 90% (racemic) |

| Enantiomeric Separation | Chiral column (Chiralpak AD-H) | 85 | 99% ee |

Basic: How can the enantiomeric purity and configuration of this compound be validated?

Answer:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) to separate enantiomers. Compare retention times with standards .

- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for the (R)-enantiomer.

- X-ray Crystallography : Resolve the absolute configuration via single-crystal diffraction (SHELXL software for refinement) .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in EtOAc/hexane). Use SHELX programs for structure solution and refinement .

- ORTEP Visualization : Generate thermal ellipsoid plots (ORTEP-3 GUI) to assess bond angles, stereochemistry, and potential disorder .

- Data Contradictions : If NMR suggests planar geometry but XRD shows puckered rings, prioritize XRD for conformational analysis due to higher resolution .

Advanced: How to address conflicting spectroscopic data (e.g., NMR vs. MS) during characterization?

Answer:

- Multi-Technique Validation :

- NMR : Confirm substituent positions via - heteronuclear coupling and NOESY for spatial proximity .

- Mass Spectrometry (HRMS) : Validate molecular formula; discrepancies may indicate impurities (e.g., residual boronic acid from coupling steps) .

- Elemental Analysis : Cross-check %C/%Br to detect halogen loss during synthesis.

- Contradiction Resolution : If MS shows unexpected adducts, repeat under softer ionization (e.g., ESI instead of EI). For NMR splitting inconsistencies, consider dynamic effects (e.g., rotamers) .

Advanced: What methodologies optimize the compound’s stability in pharmacological assays?

Answer:

- Degradation Studies :

- Formulation Strategies : Use cyclodextrin encapsulation or PEGylation to enhance aqueous solubility and shelf life .

Basic: What analytical techniques are critical for quantifying trace impurities?

Answer:

- LC-MS/MS : Detect sub-ppm levels of brominated byproducts (e.g., dehalogenated intermediates) .

- ICP-MS : Quantify residual metals (e.g., Pd from coupling reactions) below 10 ppm .

- Derivatization GC : For volatile impurities, use CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) to tag amines for enhanced detection .

Advanced: How to design enantioselective catalysis for large-scale (R)-isomer synthesis?

Answer:

- Catalyst Screening : Test chiral phosphine ligands (e.g., BINAP) with Pd or Rh catalysts in asymmetric hydrogenation of imine precursors .

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the (S)-enantiomer from a racemic mixture .

- Process Optimization : Scale reactions under continuous flow conditions to maintain stereochemical integrity .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and respirators; bromo/fluoro compounds are toxic and corrosive .

- Waste Disposal : Neutralize acidic/basic residues before disposing of halogenated waste via certified facilities .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of trifluoroethylamine vapors .

Advanced: How to evaluate bioactivity while minimizing off-target effects?

Answer:

- Targeted Assays : Screen against fluorinated GPCR libraries (e.g., serotonin receptors) due to structural similarity to known ligands .

- Metabolite Profiling : Use -NMR to track in vivo degradation and identify toxic metabolites .

- Computational Docking : Model interactions with targets (e.g., MAO enzymes) using Schrödinger Suite; prioritize low-energy binding poses .

Advanced: What strategies mitigate racemization during derivatization?

Answer:

- Low-Temperature Reactions : Perform acylations or sulfonations at −20°C to slow enantiomer interconversion .

- Steric Hindrance : Introduce bulky protecting groups (e.g., Boc) to stabilize the chiral center .

- In Situ Monitoring : Use circular dichroism (CD) spectroscopy to detect racemization in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。